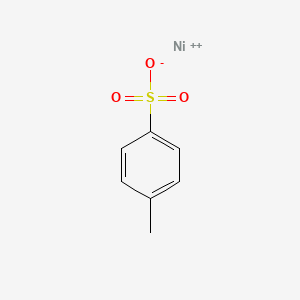

Nickel(2+) 4-methylbenzene-1-sulfonate

CAS No.:

Cat. No.: VC15742204

Molecular Formula: C7H7NiO3S+

Molecular Weight: 229.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7NiO3S+ |

|---|---|

| Molecular Weight | 229.89 g/mol |

| IUPAC Name | 4-methylbenzenesulfonate;nickel(2+) |

| Standard InChI | InChI=1S/C7H8O3S.Ni/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+2/p-1 |

| Standard InChI Key | SIWFTSSVRGFNFR-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] |

Introduction

Chemical Identity and Nomenclature

Nickel(2+) 4-methylbenzene-1-sulfonate is systematically named 4-methylbenzenesulfonatonickel(II) under IUPAC guidelines. Its molecular formula varies with hydration state:

-

Anhydrous form: Ni(C₇H₇SO₃)₂ (Molecular weight: 230.90 g/mol)

-

Hexahydrate: Ni(C₇H₇SO₃)₂·6H₂O (Molecular weight: 509.2 g/mol)

Table 1: Key Identifiers and Synonyms

The compound’s structure derives from p-toluenesulfonic acid (CID 6101), where the sulfonate group (-SO₃⁻) coordinates with the Ni²⁺ ion .

Structural and Coordination Chemistry

Molecular Architecture

The hexahydrate form crystallizes in a monoclinic system, with the Ni²⁺ center adopting an octahedral geometry. Two sulfonate ligands bind via oxygen atoms in a bidentate manner, while six water molecules occupy the remaining coordination sites . This arrangement is stabilized by hydrogen bonding between water molecules and sulfonate oxygens.

Spectroscopic Features

-

IR Spectroscopy: Strong absorption bands at 1,180 cm⁻¹ (S=O asymmetric stretch) and 1,040 cm⁻¹ (S–O symmetric stretch) .

-

UV-Vis: d-d transitions at 400–600 nm (ε ≈ 50 M⁻¹cm⁻¹) typical of octahedral Ni²⁺ complexes .

Synthesis and Industrial Production

The compound is synthesized via neutralization of p-toluenesulfonic acid with nickel carbonate or hydroxide:

The hexahydrate forms upon crystallization from aqueous solutions . Industrial-scale production uses nickel oxide and sulfonic acid under reflux conditions .

Physicochemical Properties

Table 3: Physical Properties

| Property | Hexahydrate | Anhydrous |

|---|---|---|

| Molecular weight (g/mol) | 509.2 | 230.90 |

| Solubility in water | 85 g/L (20°C) | 120 g/L (20°C) |

| Melting point | Decomposes at 260°C | 285°C (dec.) |

| Density | 1.62 g/cm³ | 1.98 g/cm³ |

The hexahydrate loses water molecules upon heating above 100°C, transitioning to the anhydrous form . Both forms are hygroscopic and require storage in desiccators.

Applications in Science and Industry

Catalysis

Nickel sulfonates serve as Lewis acid catalysts in Friedel-Crafts alkylation and esterification reactions. For example, they accelerate the synthesis of biodiesel via triglyceride transesterification .

Electroplating

The compound’s high solubility and stability make it suitable for nickel electroplating baths, producing corrosion-resistant coatings on steel .

Materials Science

Recent studies (2025) highlight its use in metal-organic frameworks (MOFs) for gas storage, leveraging the sulfonate group’s ability to form porous networks .

Recent Advances (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume